3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O3/c1-3-25-10-12-26(13-11-25)14-19-20(27)9-8-18-22(28)21(15(2)29-23(18)19)16-4-6-17(24)7-5-16/h4-9,27H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCDNMDHDKQHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=C(C=C4)Br)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one, commonly referred to as a chromone derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activities of chromone derivatives, including the compound , have been extensively studied. Notable activities include:
- Anti-inflammatory properties
- Antioxidant effects
- Antimicrobial activity
- Anticancer potential
Anti-inflammatory Activity
Research indicates that chromone derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, studies have shown that related compounds significantly suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity . This suggests that this compound may exhibit similar anti-inflammatory effects.
Antioxidant Properties
Chromones are known for their antioxidant capabilities, which can scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity
Several studies have demonstrated that chromone derivatives possess antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of vital metabolic pathways.
Anticancer Potential
Chromone derivatives have shown promise in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain analogs have been reported to inhibit proliferation in various cancer cell lines by modulating signaling pathways involved in cell survival and death .
Case Study 1: Inhibition of NF-kB Activation
A study examined the effects of various chromone derivatives on NF-kB activation in RAW 264.7 cells. The results indicated that compounds similar to this compound could effectively inhibit NF-kB signaling pathways, leading to reduced inflammation .
Case Study 2: Cytotoxicity Assessment
In vitro assays conducted on different cancer cell lines revealed that certain chromone derivatives exhibited selective cytotoxicity, sparing normal cells while effectively targeting malignant cells. The structure–activity relationship (SAR) analysis suggested that modifications at specific positions on the chromone scaffold significantly influenced cytotoxic potency .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : By inhibiting COX and LOX enzymes, the compound may reduce the production of inflammatory mediators.
- Modulation of Signaling Pathways : The ability to interfere with NF-kB and other signaling pathways contributes to its anti-inflammatory and anticancer effects.
- Direct Interaction with Cellular Components : The compound may interact with DNA or proteins involved in cell cycle regulation, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4-methyl-2H-chromen-2-one
- Molecular Formula : C₂₃H₂₅ClN₂O₃
- Key Differences : Chlorine replaces bromine at the 4-position of the phenyl ring.
- Implications: Electron-withdrawing effect: Chlorine’s higher electronegativity (vs. Lipophilicity: The lower atomic weight of chlorine (35.45 vs. 79.90 for bromine) may decrease lipophilicity (logP), affecting membrane permeability .
- ChemSpider ID : 869340-86-3 .
Trifluoromethyl-Substituted Analogs
3-(4-Chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one
- Molecular Formula : C₂₃H₂₀ClF₃N₂O₃
- Key Differences : A trifluoromethyl (-CF₃) group replaces the methyl group at position 2.
- Steric effects: The bulkier -CF₃ group may sterically hinder interactions with target proteins .
8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Molecular Formula : C₂₄H₂₅F₃N₂O₄
- Key Differences : A methoxy (-OCH₃) group replaces the bromine at the 4-position of the phenyl ring.
- Electronic effects: The electron-donating methoxy group may enhance resonance stabilization of the chromen-4-one core .
- ChemSpider ID : 4159034 .
Piperazinyl/Amino-Modified Analogs
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one
- Molecular Formula: C₁₉H₁₈ClNO₃
- Key Differences: A dimethylamino (-N(CH₃)₂) group replaces the ethylpiperazinylmethyl moiety.
- Implications: Basicity: Dimethylamino (pKa ~10) is less basic than ethylpiperazinyl (pKa ~8 for secondary amines), altering ionization state at physiological pH.
- ChemSpider ID : 4556117 .
3-(4-Chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one Perchlorate
- Molecular Formula : C₂₀H₂₀ClF₃N₂O₃·ClO₄
- Key Differences: Diethylamino (-N(CH₂CH₃)₂) replaces ethylpiperazinyl, and the compound is a perchlorate salt.
- Implications :
Structural and Functional Comparison Table
Research Findings and Implications
Halogen Effects : Bromine’s larger atomic radius (vs. chlorine) may enhance hydrophobic interactions in target binding pockets, but its lower electronegativity could reduce dipole-dipole interactions .
Trifluoromethyl Group : The -CF₃ group’s strong electron-withdrawing nature may stabilize the chromen-4-one core, though its steric bulk could limit binding to flat active sites .
Piperazinyl vs.
Preparation Methods
Multicomponent Reaction Approach
One efficient approach for constructing the 4H-chromen-4-one scaffold involves multicomponent reactions (MCRs), which enable the formation of multiple bonds in a single operation. A particularly relevant example is the three-component reaction of substituted salicylaldehydes, active methylene compounds, and specific nucleophiles.
For the synthesis of the core structure of our target molecule, a modified version of this approach can be employed:
Table 1. Reaction conditions for multicomponent synthesis of 4H-chromen-4-one core
| Entry | Salicylaldehyde derivative | Active methylene component | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-Hydroxy-3-methylbenzaldehyde | Ethyl acetoacetate | Piperidine | Ethanol | 78 | 4-6 | 65-72 |
| 2 | 2-Hydroxy-3-methylbenzaldehyde | Diethyl malonate | DBU | DMF | 90 | 3-4 | 58-63 |
| 3 | 2,4-Dihydroxybenzaldehyde | Ethyl acetoacetate | K₂CO₃ | Acetone | 56 | 5-7 | 70-75 |
| 4 | 2-Hydroxy-3-methylbenzaldehyde | Acetylacetone | Piperidine/AcOH | Toluene | 110 | 2-3 | 75-82 |
This approach involves the initial formation of a chalcone intermediate through Knoevenagel condensation, followed by intramolecular cyclization to form the pyrone ring. The reaction parameters, particularly the choice of catalyst and solvent, significantly influence the reaction outcome and yield.
Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement represents another classical approach for the synthesis of chromones, particularly useful for introducing specific substituents at the 2-position:
O-Acylation of 2'-hydroxyacetophenone → Claisen condensation → Cyclodehydration
This method is particularly advantageous for introducing the methyl group at position 2 of our target compound. The reaction typically involves the O-acylation of an appropriate 2'-hydroxyacetophenone with an acid chloride, followed by base-catalyzed rearrangement and cyclization.
Table 2. Baker-Venkataraman conditions for 2-methyl-4H-chromen-4-one synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Cyclization conditions | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | K₂CO₃ | Acetone | 56 | 4-5 | H₂SO₄, AcOH, rt, 2h | 68-75 |
| 2 | NaH | DMF | 0 to rt | 2-3 | H₃PO₄, 80°C, 1h | 72-78 |
| 3 | KOH | Pyridine | rt | 3-4 | HCl, EtOH, reflux, 1h | 65-70 |
| 4 | t-BuOK | THF | -10 to rt | 1-2 | P₂O₅, MsOH, rt, 0.5h | 78-85 |
Vilsmeier-Haack Formylation Approach
For the introduction of a formyl group at position 3 of the chromone scaffold, which can serve as a versatile handle for further functionalization, the Vilsmeier-Haack reaction has proven particularly effective. This approach begins with 4-hydroxycoumarin or a related substrate and employs POCl₃/DMF to introduce the formyl group:
4-Hydroxycoumarin + POCl₃/DMF → 4-Chloro-3-formylcoumarin
The resulting 3-formylchromone serves as a valuable intermediate for introducing various substituents at position 3 through condensation reactions, reductive amination, or organometallic additions.
The introduction of the 4-bromophenyl group at position 3 can be achieved through several methods, with the Suzuki-Miyaura cross-coupling reaction being particularly effective for aryl substitutions. This approach typically employs a 3-halogenated or 3-triflated chromone derivative and 4-bromophenylboronic acid under palladium catalysis.
Alternatively, a direct approach involves the reaction of a 3-formylchromone with 4-bromophenylmagnesium bromide followed by oxidation:
Table 3. Methods for introducing 4-bromophenyl group at position 3
| Entry | Method | Starting material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | Suzuki coupling | 3-Bromochromone | 4-BrPhB(OH)₂ | Pd(PPh₃)₄ | Dioxane/H₂O | 90 | 4-6 | 75-82 |
| 2 | Grignard addition/oxidation | 3-Formylchromone | 4-BrPhMgBr, then MnO₂ | - | THF, then DCM | -78 to rt | 5-7 | 60-68 |
| 3 | Aldol condensation | 3-Acetylchromone | 4-BrPhCHO | Piperidine | Chloroform | rt | 12-24 | 65-72 |
| 4 | Heck coupling | 3-Vinylchromone | 4-BrPhI | Pd(OAc)₂/PPh₃ | DMF | 100 | 8-10 | 58-65 |
The aldol condensation route is particularly noteworthy, as demonstrated in the synthesis of 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-2(H)-chromen-2-one, where 3-acetyl-4-hydroxycoumarin is condensed with 4-bromobenzaldehyde in chloroform with catalytic piperidine. This approach could be adapted for our target compound by employing appropriate subsequent reduction and cyclization steps.
Introduction of the 8-((4-Ethylpiperazin-1-yl)methyl) Group
The incorporation of the 4-ethylpiperazin-1-ylmethyl group at position 8 presents a significant synthetic challenge. This can be approached through a Mannich-type reaction on an appropriately substituted chromone derivative. Various 4-ethylpiperazin-1-ylmethyl-containing chromone derivatives have been reported in the literature, providing precedent for this transformation.
Table 4. Methods for introducing 4-ethylpiperazin-1-ylmethyl group
| Entry | Method | Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Mannich reaction | 7-Hydroxy-2-methyl-4H-chromen-4-one | 4-Ethylpiperazine, HCHO | Ethanol/HCl | 70-80 | 6-8 | 62-70 |
| 2 | SN2 reaction | 8-(Chloromethyl)-7-hydroxy-4H-chromen-4-one | 4-Ethylpiperazine | DMF, K₂CO₃ | 80-90 | 4-6 | 75-83 |
| 3 | Reductive amination | 8-Formyl-7-hydroxy-4H-chromen-4-one | 4-Ethylpiperazine, NaCNBH₃ | MeOH, AcOH | rt | 12-24 | 68-75 |
| 4 | Mitsunobu reaction | 8-(Hydroxymethyl)-7-hydroxy-4H-chromen-4-one | 4-Ethylpiperazine, DIAD, PPh₃ | THF | 0 to rt | 5-7 | 60-68 |
The SN2 displacement approach is particularly efficient, as evidenced by similar transformations reported for various piperazine-substituted chromone derivatives. This method typically employs an 8-(chloromethyl) or 8-(bromomethyl) chromone derivative and 4-ethylpiperazine under basic conditions.
Incorporation and Protection of the 7-Hydroxy Group
The 7-hydroxy group is often present in the starting materials for chromone synthesis, particularly when employing 2,4-dihydroxybenzaldehyde or related precursors. However, this hydroxyl group may require protection during certain synthetic steps to prevent unwanted side reactions:
Table 5. Protection strategies for 7-hydroxy group
| Entry | Protecting group | Reagents for protection | Conditions | Deprotection method | Yield (protection/deprotection %) |
|---|---|---|---|---|---|
| 1 | Benzyl | BnCl, K₂CO₃ | Acetone, reflux, 4-6h | H₂, Pd/C, MeOH, rt, 2-4h | 85-92/90-95 |
| 2 | MOM | MOMCl, DIPEA | DCM, 0°C to rt, 2-3h | 3M HCl, MeOH, rt, 1-2h | 80-88/85-90 |
| 3 | TBS | TBSCl, imidazole | DMF, rt, 4-6h | TBAF, THF, rt, 1-2h | 88-95/92-97 |
| 4 | Acetyl | Ac₂O, pyridine | DCM, rt, 1-2h | K₂CO₃, MeOH, rt, 0.5-1h | 90-95/88-93 |
The benzyl protection strategy is particularly common for hydroxyl groups in chromone synthesis, as demonstrated in various procedures for the synthesis of 7-hydroxychromone derivatives. The choice of protection strategy depends on the specific synthetic route and the compatibility with subsequent transformations.
Total Synthesis Approach for the Target Compound
Based on the methodologies discussed above, a comprehensive synthetic route to 3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one can be proposed. This route integrates the most efficient approaches for constructing the chromone core and introducing the required substituents:
Proposed Synthetic Pathway
Table 6. Complete synthetic pathway to target compound
| Step | Transformation | Reagents | Conditions | Expected yield (%) |
|---|---|---|---|---|
| 1 | Formation of 2-methyl-7-hydroxy-4H-chromen-4-one | 2,4-Dihydroxybenzaldehyde, ethyl acetoacetate, piperidine | Ethanol, reflux, 4-6h | 70-75 |
| 2 | Protection of 7-hydroxyl | BnCl, K₂CO₃ | Acetone, reflux, 4-6h | 85-90 |
| 3 | Formylation at position 8 | Hexamethylenetetramine, TFA | Reflux, 6-8h | 65-70 |
| 4 | Reductive amination with 4-ethylpiperazine | 4-Ethylpiperazine, NaCNBH₃, AcOH | MeOH, rt, 12-24h | 70-75 |
| 5 | Bromination at position 3 | NBS | CCl₄, reflux, 2-3h | 75-80 |
| 6 | Suzuki coupling with 4-bromophenylboronic acid | 4-BrPhB(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O, 90°C, 4-6h | 75-80 |
| 7 | Deprotection of 7-benzyloxy group | H₂, Pd/C | MeOH, rt, 2-4h | 90-95 |
Characterization and Structure Confirmation
The structure of the synthesized this compound should be comprehensively characterized using various spectroscopic techniques:
Spectroscopic Data
Table 10. Expected spectroscopic data for target compound
| Technique | Key signals/features | Assignment |
|---|---|---|
| ¹H NMR (300 MHz, DMSO-d₆) | δ 10.2-10.5 (s, 1H) | 7-OH |
| δ 7.50-7.65 (m, 4H) | 4-Bromophenyl protons | |
| δ 7.20-7.40 (m, 2H) | Chromone aromatic protons | |
| δ 3.50-3.65 (s, 2H) | -CH₂- linking to piperazine | |
| δ 2.30-2.60 (m, 10H) | Piperazine ring protons + -CH₂CH₃ | |
| δ 2.10-2.25 (s, 3H) | 2-CH₃ | |
| δ 0.90-1.10 (t, 3H) | -CH₂CH₃ | |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 175-180 | C-4 (carbonyl) |
| δ 160-165 | C-2, C-7 (oxygenated carbons) | |
| δ 120-140 | Aromatic carbons | |
| δ 50-55 | Piperazine carbons | |
| δ 50-52 | -CH₂- linking to piperazine | |
| δ 10-15 | 2-CH₃, -CH₂CH₃ | |
| IR (KBr) | 3300-3400 cm⁻¹ | O-H stretching |
| 1650-1670 cm⁻¹ | C=O stretching | |
| 1600-1620 cm⁻¹ | C=C stretching | |
| 1050-1070 cm⁻¹ | C-O stretching | |
| Mass spectrum (ESI) | [M+H]⁺ at m/z 471/473 | Molecular ion with Br isotope pattern |
These spectroscopic data would provide comprehensive confirmation of the structure of the synthesized compound.
X-ray Crystallography
Single-crystal X-ray diffraction analysis represents the definitive method for structure confirmation. The target compound could be crystallized from appropriate solvent systems such as ethanol/water or ethyl acetate/hexane for X-ray analysis.
Table 11. Expected crystallographic parameters
| Parameter | Expected value |
|---|---|
| Crystal system | Monoclinic or Triclinic |
| Space group | P2₁/c or P-1 |
| Unit cell dimensions | a = 8-10 Å, b = 10-12 Å, c = 20-25 Å |
| α = 90°, β = 95-105°, γ = 90° (Monoclinic) | |
| or α, β, γ ≠ 90° (Triclinic) | |
| Z value | 2-4 |
| Bond lengths | C=O: 1.20-1.25 Å |
| C-O: 1.35-1.40 Å | |
| C-N: 1.45-1.50 Å | |
| C-Br: 1.90-1.95 Å |
The crystal structure would reveal important structural features such as intramolecular hydrogen bonding between the 7-hydroxyl group and neighboring functionalities, as well as the exact conformational arrangement of the 4-bromophenyl and 4-ethylpiperazin-1-ylmethyl substituents.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-methyl-4H-chromen-4-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 4-bromobenzaldehyde with a substituted chromenone precursor (e.g., 5,5-dimethylcyclohexane-1,3-dione) under acidic conditions to form the chromenone core .
- Step 2 : Functionalization of the 8-position via Mannich reaction or nucleophilic substitution using 4-ethylpiperazine and formaldehyde to introduce the ((4-ethylpiperazin-1-yl)methyl) group .
- Optimization : Reaction temperatures (70–90°C), solvent choice (ethanol or DMF), and stoichiometric ratios (1:1.2 for aldehyde:chromenone) are critical. Catalytic L-proline may enhance yield in asymmetric steps .
Q. How can X-ray crystallography resolve the molecular structure and confirm stereochemistry?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.54178 Å). Ensure crystal quality via slow evaporation from ethanol or DMSO .
- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include anisotropic displacement for heavy atoms (e.g., Br) and hydrogen-bond restraints for hydroxyl groups .
- Validation : Compare bond lengths (e.g., C–Br ≈ 1.89 Å) and dihedral angles (e.g., chromenone vs. bromophenyl plane ≈ 85–90°) to literature values .
Advanced Research Questions
Q. What strategies address contradictions in crystallographic data, such as disordered piperazine or bromophenyl moieties?
- Methodological Answer :
- Disorder Handling : Apply PART instructions in SHELXL to model split positions for flexible groups (e.g., ethylpiperazine). Use ISOR and SIMU restraints to stabilize thermal motion .
- Hydrogen Bonding : Analyze intermolecular interactions (e.g., O–H⋯O/N) using Mercury software. For example, the 7-hydroxy group may form intramolecular H-bonds (S(6) motif), stabilizing the chromenone conformation .
- Validation Tools : Cross-validate with DFT calculations (B3LYP/6-31G*) to compare experimental and theoretical geometries .
Q. How can researchers design assays to evaluate the compound’s biological activity, particularly its kinase inhibition or anticancer potential?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., PI3K, mTOR) due to the ethylpiperazine moiety’s affinity for ATP-binding pockets .
- In Vitro Assays : Use fluorescence polarization (FP) or TR-FRET for kinase inhibition. IC50 values can be determined via dose-response curves (0.1–100 μM range).
- Cellular Studies : Assess cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with controls (e.g., doxorubicin) and validate via apoptosis markers (caspase-3/7 activation) .
Q. What computational methods predict the compound’s pharmacokinetic properties and binding modes?
- Methodological Answer :
- ADME Prediction : Use SwissADME or QikProp to estimate logP (~3.5), solubility (LogS ≈ -4.5), and blood-brain barrier penetration (CNS < -2) .
- Docking Studies : Perform molecular docking (AutoDock Vina) against protein targets (PDB: 3LZE for PI3Kγ). Key interactions: bromophenyl with hydrophobic pockets, hydroxyl with catalytic lysine residues .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD (<2.0 Å) and hydrogen-bond persistence .
Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between synthetic yield and purity across different batches?
- Methodological Answer :
- Analytical Workflow : Combine HPLC (C18 column, acetonitrile/water gradient) and LC-MS to quantify impurities (e.g., unreacted aldehyde or byproducts) .
- Root-Cause Analysis : Investigate batch-specific variables: solvent purity (H2O content in DMF), catalyst aging, or temperature gradients during reflux .
- Process Optimization : Implement design-of-experiment (DoE) approaches (e.g., Taguchi method) to identify critical parameters (e.g., pH, stirring rate) .
Structural and Functional Insights
Q. What role does the 4-ethylpiperazine group play in modulating solubility and target engagement?
- Methodological Answer :
- Solubility : The ethylpiperazine enhances water solubility via protonation at physiological pH, confirmed by pH-dependent solubility assays (e.g., shake-flask method) .
- Target Interaction : Molecular dynamics show the ethylpiperazine forms salt bridges with Asp or Glu residues in kinase active sites. Mutagenesis studies (e.g., D933A in PI3Kγ) can validate this .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
